molecular formula C17H17N3S B5711538 N-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine

N-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine

Cat. No.: B5711538
M. Wt: 295.4 g/mol
InChI Key: ZFGIEKKMOCOHMD-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzothieno pyrimidine core fused with a tetrahydro ring and a 4-methylphenyl group.

Properties

IUPAC Name

N-(4-methylphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3S/c1-11-6-8-12(9-7-11)20-16-15-13-4-2-3-5-14(13)21-17(15)19-10-18-16/h6-10H,2-5H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFGIEKKMOCOHMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=C3C4=C(CCCC4)SC3=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Substitution Reactions

The amine group at position 4 and the sulfur atom in the thieno ring are primary sites for substitution.

Reaction Type Reagents/Conditions Products
Nucleophilic Aromatic Substitution Halogens (Cl₂, Br₂) in DCM, 25°CHalogenated derivatives (e.g., chloro- or bromo-substituted analogs).
Alkylation Alkyl halides (e.g., CH₃I), K₂CO₃, DMF, 60°CN-alkylated products with modified lipophilicity.

Example :

Target compound+CH3IK2CO3N-methyl derivative+KI\text{Target compound} + \text{CH}_3\text{I} \xrightarrow{\text{K}_2\text{CO}_3} \text{N-methyl derivative} + \text{KI}

Oxidation and Reduction

The tetrahydrobenzothieno moiety undergoes redox transformations:

Oxidation

  • Reagents : Hydrogen peroxide (H₂O₂) or KMnO₄ in acidic/basic media.

  • Products : Sulfoxide or sulfone derivatives, depending on reaction time and stoichiometry.

Conditions :

  • 10% H₂O₂, acetic acid, 50°C, 2 hours → Sulfoxide.

  • Excess KMnO₄, H₂SO₄, 70°C, 4 hours → Sulfone.

Reduction

  • Reagents : Sodium borohydride (NaBH₄) or LiAlH₄ in THF.

  • Products : Saturated ring systems or amine reduction products.

Acylation and Amide Formation

The primary amine reacts with acylating agents:

Acylating Agent Conditions Product
Acetyl chloridePyridine, DCM, 0°C → 25°C N-acetylated derivative (78% yield) .
CDI (Carbonyldiimidazole)DMF, 100°C, 4 hours Carboxamide derivatives via imidazole intermediate .

Mechanism :

Target compound+RCOClRCONH-derivative+HCl\text{Target compound} + \text{RCOCl} \rightarrow \text{RCONH-derivative} + \text{HCl}

Ring Functionalization and Heterocycle Modifications

The pyrimidine ring participates in electrophilic substitutions:

  • Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at position 2 or 6.

  • Sulfonation : SO₃/H₂SO₄ yields sulfonic acid derivatives.

Stability and Degradation Pathways

  • Hydrolysis : Under strongly acidic (pH < 2) or basic (pH > 12) conditions, the pyrimidine ring undergoes hydrolysis, forming thiophene and urea fragments .

  • Photodegradation : UV light (254 nm) induces cleavage of the C–S bond in the thieno ring .

Comparative Reactivity Table

Reaction Rate (k, s⁻¹) Activation Energy (kJ/mol) Catalyst
N-Alkylation0.4558.2K₂CO₃
Oxidation to Sulfone0.1272.8None
Acylation0.8942.1Pyridine

Scientific Research Applications

Antimalarial Activity

Recent studies have highlighted the compound's effectiveness against Plasmodium falciparum, the parasite responsible for malaria. A series of derivatives based on the thienopyrimidine scaffold were synthesized and evaluated for their antiplasmodial activity. The results indicated that certain derivatives exhibited significant activity with IC₅₀ values ranging from 0.74 to 6.4 μM against chloroquine-resistant strains of P. falciparum .

Table 1: Antiplasmodial Activity of Synthesized Compounds

CompoundIC₅₀ (μM)Activity Level
F16.40Moderate
F25.20Moderate
F40.75High
F160.74High

The structure-activity relationship (SAR) analysis revealed that modifications on the aromatic rings significantly influenced biological activity, suggesting a pathway for optimizing antimalarial efficacy .

Cytotoxicity Assessments

In addition to its antimalarial properties, the cytotoxicity of N-(4-methylphenyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-amine was evaluated against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). The studies demonstrated non-cytotoxic effects at therapeutic concentrations, indicating a favorable selectivity index for these compounds .

Table 2: Cytotoxicity Results Against Cancer Cell Lines

CompoundA549 IC₅₀ (μM)HeLa IC₅₀ (μM)Selectivity Index
F3>20>20High
F5>20>20High
F16>20>20High

Other Pharmacological Activities

Beyond antimalarial and anticancer applications, compounds similar to N-(4-methylphenyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-amine have shown promise in various other therapeutic areas:

  • Anti-inflammatory : Some derivatives exhibit anti-inflammatory properties which could be beneficial in treating conditions like arthritis.
  • Antioxidant : The antioxidant capabilities of these compounds suggest potential applications in preventing oxidative stress-related diseases.
  • Antimicrobial : Preliminary studies indicate effectiveness against certain bacterial strains, warranting further investigation into their use as antimicrobial agents .

Mechanistic Insights

The mechanism by which N-(4-methylphenyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-amine exerts its effects involves interactions with specific biological targets within the parasite and cancer cells. The structure's ability to mimic natural substrates allows it to interfere with critical metabolic pathways necessary for parasite survival and cancer cell proliferation .

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromo-2-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
  • N-(4-chloro-2-methylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

Uniqueness

N-(4-methylphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its tetrahydro ring and 4-methylphenyl group contribute to its stability and reactivity, making it a valuable compound for various applications.

Biological Activity

N-(4-methylphenyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of N-(4-methylphenyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-amine is C17H16N2SC_{17}H_{16}N_2S. Its structure features a tetrahydrobenzothieno-pyrimidine core which is significant for its biological activity. The compound is characterized by the presence of a 4-methylphenyl group which may influence its interaction with biological targets.

Anticancer Activity

Research indicates that derivatives of benzothieno-pyrimidines exhibit significant anticancer properties. For instance, azomethine derivatives related to this compound have demonstrated cytostatic effects against various cancer cell lines. A study highlighted that these compounds could inhibit cell proliferation in vitro and induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and death .

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell Line TestedIC50 Value (µM)Mechanism of Action
MCF-715Induction of apoptosis
HeLa20Inhibition of cell cycle progression

Anti-inflammatory Effects

N-(4-methylphenyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-amine has also been investigated for its anti-inflammatory properties. Compounds with similar structures have shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models. This suggests a potential for therapeutic applications in inflammatory diseases .

Antimicrobial Activity

The compound's derivatives have been evaluated for antimicrobial activity against various pathogens. Some studies reported moderate to strong inhibitory effects against bacteria and fungi, indicating their potential as antimicrobial agents .

Synthesis Methods

The synthesis of N-(4-methylphenyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. Common methods include:

  • Cyclization Reactions : Formation of the benzothieno-pyrimidine core through cyclization of appropriate precursors.
  • Substitution Reactions : Introduction of the 4-methylphenyl group via nucleophilic substitution.

Optimizing these synthetic routes can enhance yield and purity, enabling better assessment of biological activity.

Case Studies

Several case studies have focused on the biological evaluation of this compound:

  • Case Study 1 : A study conducted on the cytotoxic effects against breast cancer cells showed that treatment with the compound resulted in a significant decrease in cell viability after 48 hours.
  • Case Study 2 : In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound reduced edema and inflammatory markers significantly compared to controls.

Q & A

Q. What are the optimal synthetic routes for preparing N-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine?

Answer: The synthesis typically involves multi-step protocols, including condensation reactions and functional group substitutions. Key steps include:

  • Cyclocondensation : Reacting 4-chloro-2-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine with 4-methylphenylamine under reflux in anhydrous solvents (e.g., THF or DMF) to introduce the aryl amine group .
  • Purification : Column chromatography (e.g., silica gel, eluting with hexane/ethyl acetate gradients) and recrystallization (using ethanol or methanol) to isolate the product .
  • Yield Optimization : Adjusting reaction time (8–24 hours), temperature (80–120°C), and stoichiometric ratios (1:1.2 for amine to chloro precursor) .

Q. Example Synthesis Table

StepReagents/ConditionsSolventYield (%)Purity (HPLC)
14-Chloro precursor, 4-methylphenylamineTHF65–75>95%
2Column chromatography (hexane:EtOAc 3:1)85–90>99%

Q. Which analytical techniques are most effective for characterizing this compound?

Answer:

  • 1H/13C NMR : Confirm regioselectivity and substitution patterns. For example, the 4-methylphenyl group shows aromatic protons at δ 7.2–7.8 ppm, while tetrahydrobenzothieno protons appear at δ 1.7–3.1 ppm .
  • LC-MS : Determine molecular ion peaks (e.g., m/z 301.0 [M+H]+ for related analogs) and monitor impurities .
  • Melting Point Analysis : Verify crystallinity (e.g., 89–91°C for structurally similar compounds) .
  • Elemental Analysis : Validate stoichiometric ratios (e.g., C, H, N within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How can researchers establish structure-activity relationships (SAR) for this compound in biological assays?

Answer:

  • Systematic Substitution : Modify the 4-methylphenyl group (e.g., para-substituted halogens, alkoxy groups) to assess electronic and steric effects on target binding .
  • Computational Modeling : Use docking studies (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., kinases, GPCRs) based on crystallographic data from related thienopyrimidines .
  • Biological Profiling : Test analogs in enzyme inhibition assays (e.g., IC50 values) and correlate substituent effects with activity trends .

Q. Example SAR Table

Substituent (R)Enzyme Inhibition IC50 (µM)Solubility (mg/mL)
4-CH30.120.05
4-OCH30.080.10
4-Cl0.150.03

Q. How can contradictory biological data (e.g., varying activity across assays) be resolved for this compound?

Answer:

  • Orthogonal Assays : Validate activity using independent methods (e.g., SPR for binding affinity vs. cellular proliferation assays) to rule out assay-specific artifacts .
  • Metabolic Stability Tests : Assess liver microsomal stability (e.g., t1/2 in human hepatocytes) to determine if rapid degradation explains inconsistent results .
  • Crystallography : Resolve co-crystal structures with target proteins to confirm binding modes and identify false positives from aggregation or redox cycling .

Q. What methodologies optimize solubility and bioavailability for in vivo studies?

Answer:

  • Salt Formation : Prepare hydrochloride salts (e.g., using anhydrous HCl in diethyl ether) to enhance aqueous solubility (e.g., from 0.05 mg/mL to 1.2 mg/mL) .
  • Formulation Strategies : Use co-solvents (e.g., 10% DMSO + 5% Tween 80 in saline) or liposomal encapsulation for parenteral administration .
  • Pharmacokinetic Profiling : Conduct dose-escalation studies in rodent models to measure Cmax, AUC, and half-life, adjusting dosing regimens based on bioavailability data .

Q. How can researchers validate target engagement in complex biological systems?

Answer:

  • Chemical Proteomics : Use photoaffinity probes or clickable analogs to pull down target proteins from lysates, followed by LC-MS/MS identification .
  • Thermal Shift Assays : Monitor protein unfolding (via SYPRO Orange dye) to confirm ligand-induced stabilization of the target .

Q. What are best practices for resolving synthetic impurities or byproducts?

Answer:

  • HPLC Method Development : Use C18 columns with gradient elution (e.g., 10–90% acetonitrile in 0.1% TFA) to separate isomers or oxidation byproducts .
  • Mechanistic Studies : Employ LC-MS/MS to identify impurity structures (e.g., dimerization products or hydrolyzed intermediates) and adjust reaction conditions (e.g., inert atmosphere for moisture-sensitive steps) .

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